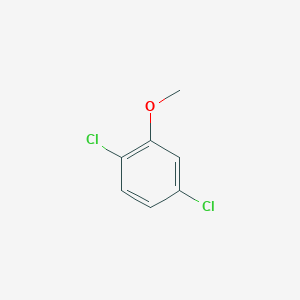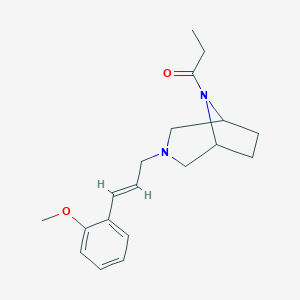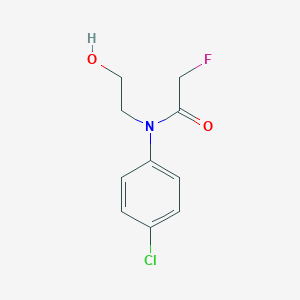
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic compound that has been extensively studied in scientific research. It is a derivative of acetanilide, which is commonly used as a pain reliever and fever reducer. The compound has several applications in scientific research, including the study of biochemical and physiological effects, as well as the development of new drugs.
Wirkmechanismus
The mechanism of action of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase, which are involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain, and the inhibition of their production can lead to a reduction in these symptoms.
Biochemische Und Physiologische Effekte
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that the compound has an inhibitory effect on the activity of cyclooxygenase, which is involved in the production of prostaglandins. This can lead to a reduction in inflammation and pain. The compound has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, which can affect the pharmacokinetics of other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is that it has a well-defined chemical structure, which makes it easy to synthesize and study. The compound also has a relatively low toxicity, which makes it safe to use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Zukünftige Richtungen
There are several future directions for research involving acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-. One area of research is the development of new drugs based on the compound's inhibitory effect on cyclooxygenase. Another area of research is the study of the compound's effects on other enzymes involved in the metabolism of drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- is a synthetic compound that has several applications in scientific research. The compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can be useful in the development of new drugs. While the compound has several advantages for use in lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- involves several steps. The first step is the reaction of 4-chloro-2-fluoroaniline with ethylene oxide to form N-(2-hydroxyethyl)-4-chloro-2-fluoroaniline. This compound is then reacted with acetic anhydride to form acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)-.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- has several applications in scientific research. One of the primary uses of the compound is in the study of biochemical and physiological effects. The compound has been shown to have an inhibitory effect on the activity of certain enzymes, which can be useful in the development of new drugs.
Eigenschaften
CAS-Nummer |
10016-08-7 |
|---|---|
Produktname |
Acetanilide, 4'-chloro-2-fluoro-N-(2-hydroxyethyl)- |
Molekularformel |
C10H11ClFNO2 |
Molekulargewicht |
231.65 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-fluoro-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H11ClFNO2/c11-8-1-3-9(4-2-8)13(5-6-14)10(15)7-12/h1-4,14H,5-7H2 |
InChI-Schlüssel |
FVVZKGZPIKCOPH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
Kanonische SMILES |
C1=CC(=CC=C1N(CCO)C(=O)CF)Cl |
Andere CAS-Nummern |
10016-08-7 |
Synonyme |
4'-Chloro-2-fluoro-N-(2-hydroxyethyl)acetanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



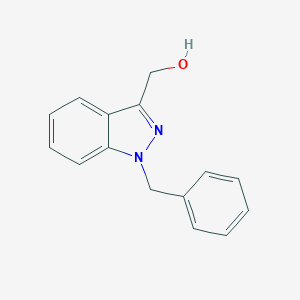
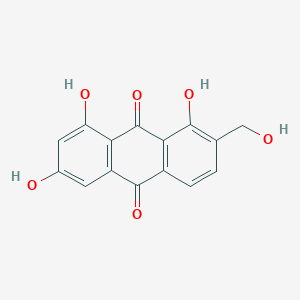
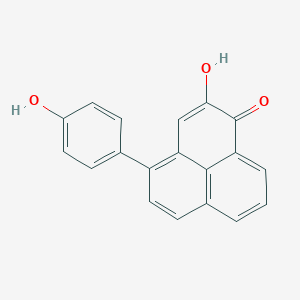
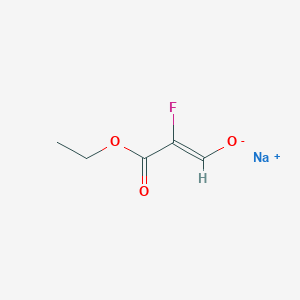
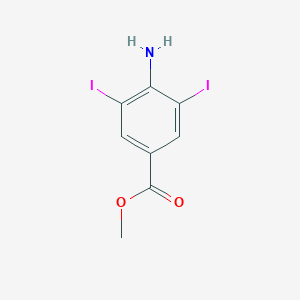
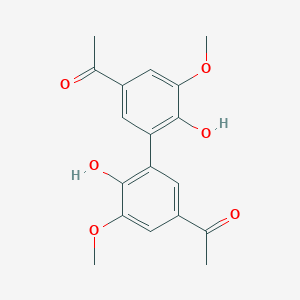
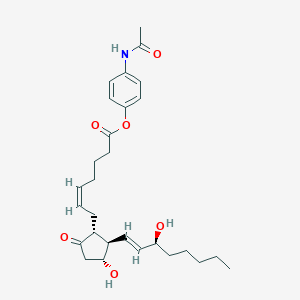
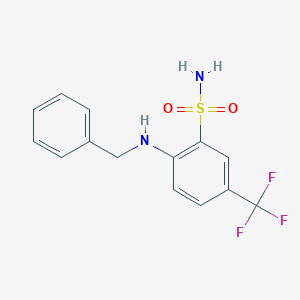
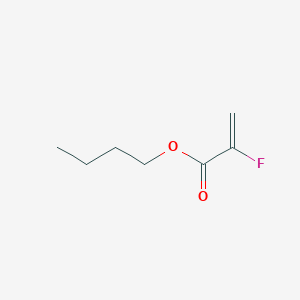
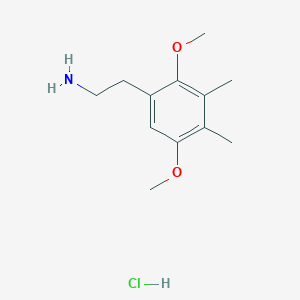
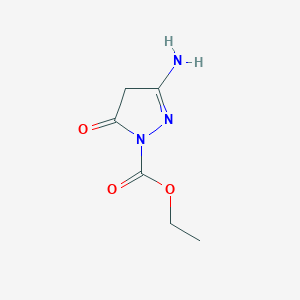
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
